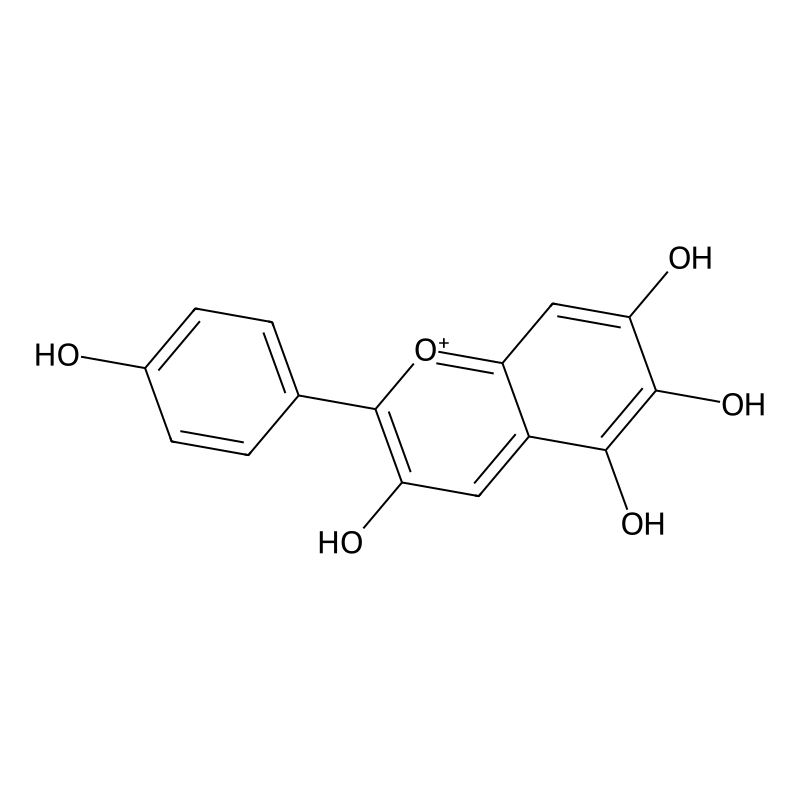

Aurantinidin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Aurantinidin (3,4',5,6,7-pentahydroxyflavylium) is a rare, water-soluble anthocyanidin pigment characterized by the presence of a hydroxyl group at the C6 position of the A-ring, distinguishing it as the 6-hydroxy derivative of pelargonidin. In procurement contexts, it is primarily sourced as an analytical standard for food chemistry, a high-value reference material for plant chemotaxonomy (e.g., Alstroemeria and Impatiens species), and a specialized photosensitizer in advanced materials research. Its unique hydroxylation pattern imparts distinct electrochemical and spectroscopic properties, including a planar global minimum that facilitates extensive electron delocalization. These attributes make aurantinidin highly relevant for applications requiring specific pH-dependent colorimetric shifts, high radical scavenging capacity, and stable integration into intelligent packaging or dye-sensitized solar cells (DSSCs) [1].

Substituting aurantinidin with its parent compound, pelargonidin, or other common anthocyanidins like delphinidin, fundamentally compromises assay accuracy and material performance. The addition of the C6 hydroxyl group in aurantinidin significantly alters its bond dissociation enthalpy (BDE) and radical scavenging kinetics, preventing direct extrapolation of antioxidant data from pelargonidin. In active packaging and electrochemical applications, aurantinidin exhibits a distinct HOMO-LUMO gap and higher electron injection efficiency compared to simpler analogs. Furthermore, generic substitution in chemotaxonomic profiling or food adulteration testing leads to false negatives, as aurantinidin's specific retention time and UV-Vis absorption profile cannot be replicated by standard cyanidin or pelargonidin benchmarks [1].

Quantitative Antioxidant Capacity (ORAC) Superiority

Oxygen Radical Absorbance Capacity (ORAC) evaluations demonstrate that aurantinidin possesses a significantly higher antioxidant capacity than its structural parent, pelargonidin, and the widely used standard, delphinidin. Specifically, aurantinidin exhibits an antioxidant capacity of approximately 9,000 μmol TE/g, whereas pelargonidin yields only 3,600 μmol TE/g[1].

| Evidence Dimension | Oxygen Radical Absorbance Capacity (ORAC) |

| Target Compound Data | 9,000 μmol TE/g |

| Comparator Or Baseline | Pelargonidin (3,600 μmol TE/g) |

| Quantified Difference | 2.5-fold increase in radical scavenging capacity |

| Conditions | Standardized ORAC assay (Trolox equivalents) |

This massive increase in antioxidant capacity makes aurantinidin a far superior reference standard and active ingredient for intelligent packaging and functional food formulations compared to pelargonidin.

Theoretical H-Atom Transfer Stability and Bond Dissociation

Density functional theory (DFT) studies evaluating the H-atom transfer mechanism and bond dissociation enthalpy (BDE) reveal that the 6-OH substitution enhances aurantinidin's stability during radical scavenging. Computational rankings of antioxidant capacity based on BDE place aurantinidin above both delphinidin and pelargonidin (trend: cyanidin > malvidin > aurantinidin > delphinidin > peonidin > pelargonidin)[1].

| Evidence Dimension | H-atom transfer stability (BDE ranking) |

| Target Compound Data | Ranks higher than delphinidin and pelargonidin |

| Comparator Or Baseline | Delphinidin and Pelargonidin |

| Quantified Difference | Superior thermodynamic stability of the resulting radical |

| Conditions | DFT B3LYP/6-31G(d,p) computational modeling |

Provides a predictive baseline for selecting stable antioxidant standards in high-stress or photo-oxidative environments where pelargonidin degrades rapidly.

Structural Planarity and Electron Delocalization

Conformational analysis at the B3LYP/6-31G(d,p) level confirms that the global minimum of aurantinidin is completely planar. This planarity ensures optimal conjugation across the 10-electron A-C ring π-system, which is critical for its performance as a dye-sensitized solar cell (DSSC) sensitizer. In contrast, many substituted anthocyanidins exhibit twisted, non-planar conformations that disrupt electron mobility and lower light-harvesting efficiency [1].

| Evidence Dimension | Molecular planarity and conjugation |

| Target Compound Data | Planar global minimum |

| Comparator Or Baseline | Sterically hindered, non-planar anthocyanidins |

| Quantified Difference | Enhanced π-system conjugation and lower exciton binding energy |

| Conditions | Gas phase and PCM modeled aqueous solution (DFT calculations) |

Planarity is essential for maximizing electron injection efficiency and UV-Vis absorption stability when procuring dyes for photovoltaic or optoelectronic applications.

Analytical Standard for Chemotaxonomy and Adulteration Testing

Due to its rare 6-hydroxylation pattern, aurantinidin is an essential LC-MS and UV-Vis reference standard for identifying specific plant lineages (e.g., Alstroemeria, Impatiens) and detecting adulteration in high-value botanical extracts where common standards (cyanidin, pelargonidin) fail to provide adequate resolution [1].

Active and Intelligent Food Packaging

Leveraging its exceptionally high ORAC value (9,000 μmol TE/g) compared to pelargonidin, aurantinidin is ideally suited for incorporation into bioactive films. It provides both robust lipid oxidation prevention and pH-dependent colorimetric spoilage indication [2].

Photosensitizer in Dye-Sensitized Solar Cells (DSSCs)

The planar global minimum and favorable HOMO-LUMO gap of aurantinidin make it a highly efficient, eco-friendly candidate for DSSC research. Its structural configuration allows for superior electron injection into TiO2 semiconductors compared to non-planar or less conjugated natural dyes [3].

References

- [1] Structure Determination of 6-Hydroxycyanidin- and 6-Hydroxydelphinidin-3-(6''-O-alpha-L-rhamnopyranosyl-beta-D-glucopyranosides) and Other Anthocyanins from Alstroemeria Cultivars. Phytochemistry.

- [2] Anthocyanins as Natural Pigments in the Development of Intelligent Films and Active Packaging: Opportunities for Food Quality and Safety. IntechOpen, 2025.

- [3] Theoretical modifications of the molecular structure of Aurantinidin and Betanidin dyes to improve their efficiency as dye-sensitized solar cells. Journal of Computational Electronics 2020; 19(2), 507-515.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Use Classification

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4